2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
Beschreibung
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . This compound is characterized by the presence of two fluorine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, making it a unique structure in organic chemistry.
Eigenschaften
Molekularformel |
C9H8F2O3 |
|---|---|
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(7(6)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI-Schlüssel |
HMVZVNZVODUVJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the hydroxydifluoromethylation of appropriate precursors Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the compound’s stability and reactivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2-hydroxy-4-methoxyphenyl)ethanone: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(3,5-difluoro-2-hydroxyphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
2,2-difluoro-1-(4-methoxyphenyl)ethanone: Different position of the hydroxy and methoxy groups. The uniqueness of 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
